molecular formula C14H19ClN2O B3285048 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone CAS No. 796067-49-7

2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone

Cat. No.: B3285048
CAS No.: 796067-49-7
M. Wt: 266.76 g/mol
InChI Key: DVBSBXBABNLMIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone typically involves the following steps:

  • Formation of Piperazine Derivative: The starting material is often a piperazine derivative, which undergoes a series of reactions to introduce the desired functional groups.

  • Chlorination: The piperazine derivative is then chlorinated to introduce the chlorine atom at the appropriate position.

  • Coupling Reaction: The chlorinated piperazine is coupled with a 3-methylphenyl methyl group to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound may be used in biological studies to investigate its interactions with biological targets.

  • Industry: The compound can be utilized in various industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-1-[4-[(2-methylphenyl)methyl]-1-piperazinyl]ethanone

  • 2-Chloro-1-[4-[(4-methylphenyl)methyl]-1-piperazinyl]ethanone

  • 2-Chloro-1-[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]ethanone

Uniqueness: 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the chlorine atom, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-12-3-2-4-13(9-12)11-16-5-7-17(8-6-16)14(18)10-15/h2-4,9H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBSBXBABNLMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101181993
Record name 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796067-49-7
Record name 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796067-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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